N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methylthio, phenyl, and isoxazolyl groups, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine with isoxazole-3-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)carboxamide
- N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)thiourea
- N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)urea
Uniqueness
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the hydroxy and methylthio groups, along with the isoxazolyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-22-10-4-2-9(3-5-10)11(18)8-15-13(19)14(20)16-12-6-7-21-17-12/h2-7,11,18H,8H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDOYFODGUEORM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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